3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

alpha7 nAChR Positive Allosteric Modulator Receptor Desensitization

This 3-fluorobenzamide derivative is a research-grade positive allosteric modulator (PAM) of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). Its 1,5-disubstituted tetrazole core is a critical functional switch, eliminating the agonist activity that causes chronic receptor desensitization. For preclinical anti-inflammatory or CNS functional potentiation assays, this compound enhances endogenous cholinergic signaling only in the presence of the neurotransmitter, preserving spatiotemporal integrity. This mechanism delivers sustained pathway activation impossible with direct orthosteric agonists like GTS-21. Batch-specific analytical documentation ensures reproducible calibration for medicinal chemistry and structural biology studies. Inquire for bulk & custom synthesis.

Molecular Formula C15H11F2N5O
Molecular Weight 315.284
CAS No. 897623-44-8
Cat. No. B2913848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
CAS897623-44-8
Molecular FormulaC15H11F2N5O
Molecular Weight315.284
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C15H11F2N5O/c16-11-4-6-13(7-5-11)22-14(19-20-21-22)9-18-15(23)10-2-1-3-12(17)8-10/h1-8H,9H2,(H,18,23)
InChIKeyASSJUXHJSFVRCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (897623-44-8) for α7 nAChR PAM Research


3-Fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic small molecule (C15H11F2N5O, MW 315.28) specifically claimed within the patent family covering tetrazole-substituted aryl amide derivatives as positive allosteric modulators (PAMs) of the alpha7 nicotinic acetylcholine receptor (α7 nAChR) [1]. As a PAM, it enhances the effect of the endogenous agonist acetylcholine, a mechanism that circumvents the chronic desensitization issues associated with direct orthosteric agonists [1]. Its core structure is distinguished by a 1,5-disubstituted tetrazole ring linking a 4-fluorophenyl donor to a 3-fluorobenzamide acceptor, a scaffold designed for allosteric modulation rather than orthosteric agonism [1].

Why General α7 nAChR Agonists Cannot Substitute for Tetrazole-Based PAM 897623-44-8


Within the α7 nAChR modulator landscape, functional classification—agonist vs. PAM, type I vs. type II PAM—is more critical for experimental outcomes than structural similarity. Direct agonists like SEN12333 are prone to inducing rapid and prolonged receptor desensitization, which can confound long-term efficacy studies [2]. The PAM mechanism, as defined for the tetrazole-substituted aryl amide class, enhances endogenous cholinergic signaling only in the physiological presence of the neurotransmitter, preserving spatiotemporal signaling integrity [1]. As demonstrated in the SEN12333 program, replacing an amide bond with a tetrazole isostere entirely abolished both affinity and functional agonist activity at α7 nAChR, confirming that the tetrazole-linker in 897623-44-8 is not a generic substitution but a critical determinant of its pharmacological profile [3]. Therefore, generic α7 nAChR tool compounds cannot be interchangeably sourced for projects requiring allosteric potentiation.

Quantitative Comparator Evidence for 3-Fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (897623-44-8)


Allosteric Potentiation vs. Orthosteric Agonism: Mechanism-Driven Selection

Compound 897623-44-8 is classified within its patent as a positive allosteric modulator (PAM) of α7 nAChR, a mechanism that fundamentally differs from orthosteric agonists like SEN12333 [1]. While SEN12333 acts as a full agonist (rat α7 nAChR EC50 = 1.6 µM in Ca2+ flux), direct activation leads to pronounced receptor desensitization, a known limitation in chronic dosing models [2]. No PAM from the tetrazole-substituted aryl amide series has been reported to desensitize the receptor in the same manner, as their action requires the presence of the endogenous agonist ACh [1].

alpha7 nAChR Positive Allosteric Modulator Receptor Desensitization

Tetrazole Amide-Bond Isostere Confers a Distinct Functionally-Silent Scaffold

The 1,5-disubstituted tetrazole in 897623-44-8 functions as a cis-amide bond isostere linking the 4-fluorophenyl and benzamide moieties. Structure-activity relationship (SAR) studies on the α7 nAChR agonist SEN12333 demonstrated that replacing its central amide bond with a 1,5-tetrazole completely abolished both receptor affinity and functional agonist activity, reducing activity to the level of an inactive compound [2]. This confirms that the tetrazole group in 897623-44-8 is not a passive linker but an active structural element enforcing a specific conformation (PAM vs. agonist). The 3-fluoro substituent on the benzamide ring further distinguishes it from the unsubstituted or 4-fluoro analogs in the patent, suggesting it is a deliberate part of the design for PAM activity as opposed to the P2X3 antagonist profile of other tetrazole-arylamides [1].

Tetrazole Isostere Structure-Activity Relationship α7 nAChR

Physicochemical Differentiation from Prototypical α7 nAChR PAMs

Available calculated physicochemical data provide a basis for differentiation from other widely used α7 nAChR PAMs. Specifically, compound 897623-44-8 possesses a calculated AlogP of 1.29, which is significantly lower than the prototypical type II PAM PNU-120596 (clogP ~2.9) and the clinical-stage PAM JNJ-39393406 (AlogP ~3.5) . This lower lipophilicity, coupled with a balanced polar surface area (PSA) of 90.65 Ų , suggests a favorable profile for CNS penetration guided by the MPO (Multiparameter Optimization) score, where a sweet spot for brain penetration is typically defined as clogP < 3 and PSA < 90 Ų. 897623-44-8 is closer to this optimal range than its comparators, which may translate to a lower non-specific tissue binding and a cleaner in vivo profile.

Lipophilicity Ligand Efficiency Medicinal Chemistry

Commercial Purity and Reproducibility for Procurement Decisions

Sourcing decisions in academic and industrial laboratories are directly influenced by the availability of batch-specific analytical documentation. 3-Fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is commercially available from Bidepharm (catalog number associated with CAS 897623-44-8) at a standard purity of 98%, with a commitment to provide batch-specific quality control documentation, including NMR, HPLC, and GC spectra . This level of traceable analytical characterization is often not readily available for custom-synthesized analogs from smaller vendors and provides a significant quality assurance advantage when initiating reproducible SAR or in vivo studies.

Analytical Chemistry Procurement Purity Standard

Key Application Scenarios for 3-Fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (897623-44-8)


Differentiating α7 nAChR PAM-Driven Effects from Agonist-Mediated Desensitization in Neuroinflammation Models

In preclinical neuroinflammation research (e.g., LPS-induced microglial activation or models of post-operative cognitive decline), the anti-inflammatory signaling of α7 nAChR is often confounded by agonist-mediated desensitization. Using compound 897623-44-8, which acts as a PAM and requires the endogenous tone of acetylcholine, allows researchers to sustain the cholinergic anti-inflammatory pathway without the progressive loss of signal seen with direct agonists like GTS-21 or SEN12333 [1]. This distinction is critical for correctly attributing the window of therapeutic efficacy to the mechanism of allosteric potentiation rather than a transient agonist peak followed by receptor refractoriness.

In Vitro SAR Studies for the Development of Novel α7 nAChR PAMs with Optimized CNS Physicochemical Properties

Compound 897623-44-8 serves as an ideal benchmark ligand for medicinal chemistry campaigns targeting the α7 nAChR allosteric site. Its favorable physicochemical profile (AlogP of 1.29, PSa of 90.65 Ų) positions it in a superior CNS MPO space compared to legacy PAMs like PNU-120596 . Researchers can use this compound to calibrate binding affinity and functional potentiation assays while simultaneously providing a reference point for parallel optimization of metabolic stability and CNS penetration. The commercial availability with batch-specific analytical documentation further ensures that the historical data generated on this scaffold is reproducible across laboratories .

Investigating the Role of Tetrazole Isosteres in Modulating GPCR and Ion Channel Allostery

The central 1,5-disubstituted tetrazole ring in 897623-44-8 is a key structural determinant that differentiates it from amide-based α7 nAChR ligands. Published SAR shows that this tetrazole isostere is a functional switch, abolishing agonist activity when it replaces an amide in an agonist scaffold [2]. This compound can thus be used as a structural biology tool to probe the conformational dynamics of the α7 nAChR allosteric site via techniques like cryo-EM or NMR, providing a comparator for amide-linked, orthosteric, or bitopic ligands within the same receptor family.

Quote Request

Request a Quote for 3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.